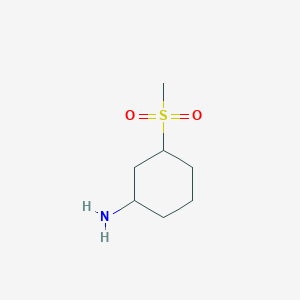

3-Methanesulfonylcyclohexan-1-amine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-methylsulfonylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKOGHTLFCULLKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCCC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Properties

The specific physicochemical properties of 3-Methanesulfonylcyclohexan-1-amine are not extensively documented in publicly available literature. However, based on its structure, several key characteristics can be inferred. The presence of the amine group confers basicity, while the sulfone group contributes to the molecule's polarity.

| Property | Value/Description | Source |

| Molecular Formula | C7H15NO2S | PubChem |

| Molecular Weight | 177.27 g/mol | PubChem |

| IUPAC Name | 3-(methylsulfonyl)cyclohexan-1-amine | PubChem |

| SMILES | CS(=O)(=O)C1CCCC(C1)N | PubChem |

| InChI | InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-3-6(8)5-7/h6-7H,2-5,8H2,1H3 | PubChem |

| InChIKey | AKOGHTLFCULLKV-UHFFFAOYSA-N | PubChem |

Synthesis and Characterization

Characterization of 3-Methanesulfonylcyclohexan-1-amine would likely involve a suite of standard analytical techniques:

| Analytical Technique | Purpose |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To elucidate the carbon-hydrogen framework and confirm the connectivity of the atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the characteristic vibrational frequencies of the amine and sulfone functional groups. |

| Elemental Analysis | To confirm the empirical formula of the compound. |

Research Applications and Findings

Strategies for Cyclohexane Ring Construction

The formation of the cyclohexane ring is a fundamental step in the synthesis of this compound. Various cyclization and ring-modification strategies can be employed to construct the carbocyclic framework.

Cyclization Reactions

Cyclization reactions are powerful tools for the de novo synthesis of cyclic systems, including the cyclohexane ring.

Diels-Alder Reaction: The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, provides a direct route to cyclohexene (B86901) derivatives. mdpi.comorgsyn.orgresearchgate.netrsc.org For the synthesis of precursors to this compound, a diene could be reacted with a dienophile containing a sulfonyl group or a masked amino group. For instance, 1,3-butadiene (B125203) can react with a vinyl sulfone to introduce the sulfonyl functionality directly into the newly formed ring. Subsequent functional group manipulations, such as the introduction of the amine, would be necessary. A key aspect of the Diels-Alder reaction is its stereospecificity, which allows for the predictable formation of stereoisomers. nih.gov

Robinson Annulation: The Robinson annulation is a classic method for the formation of a six-membered ring, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. acs.orgnih.gov This reaction typically uses a ketone and an α,β-unsaturated ketone to form a cyclohexenone. acs.orgnih.gov To be applicable for the synthesis of this compound, one of the starting materials would need to incorporate a sulfonyl group or a precursor. For example, a ketone could be reacted with a vinyl ketone bearing a methanesulfonyl group. The resulting cyclohexenone can then be further functionalized to introduce the amine group. The reaction conditions, particularly the choice of base, can influence the outcome of the annulation. acs.org

Ring Expansion/Contraction Approaches

While less common for simple cyclohexanes, ring expansion and contraction methods can be employed for the synthesis of specific substituted cyclohexane derivatives. For instance, a suitably substituted cyclopentane (B165970) derivative could undergo a one-carbon ring expansion to yield a cyclohexane. Conversely, a seven-membered ring could contract. A notable example is the fluorinative ring contraction of bicyclobutanes to furnish cis-α,α-difluorinated cyclopropanes, a strategy that highlights the potential of skeletal rearrangements in accessing strained ring systems, though not directly applicable to cyclohexane synthesis from larger rings, it illustrates the principle of ring size alteration. nih.gov

Introduction and Functionalization of the Amine Moiety

The introduction of the amine group onto the cyclohexane ring is a critical step. Several established methodologies can be utilized, each with its own advantages regarding stereocontrol and functional group compatibility.

Reductive Amination Protocols

Reductive amination is a widely used and versatile method for the synthesis of amines from carbonyl compounds. nih.govprepchem.com This one-pot reaction involves the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, followed by its reduction to the corresponding amine. google.com

For the synthesis of this compound, a key intermediate would be 3-(methylsulfonyl)cyclohexanone . This ketone can be synthesized from commercially available starting materials. researchgate.net The reductive amination of 3-(methylsulfonyl)cyclohexanone with ammonia (B1221849) or a protected ammonia equivalent, in the presence of a suitable reducing agent, would yield the target compound.

A variety of reducing agents can be employed, with the choice influencing the reaction conditions and selectivity. Common reducing agents include:

Sodium cyanoborohydride (NaBH3CN) google.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) google.com

Catalytic hydrogenation (e.g., H2/Pd, Pt, Ni) google.comresearchgate.netcdnsciencepub.commasterorganicchemistry.com

The stereochemical outcome of the reductive amination of substituted cyclohexanones can be influenced by the choice of catalyst and reaction conditions, often leading to a mixture of cis and trans isomers. google.comresearchgate.net For instance, the reductive amination of 4-tert-butylcyclohexanone (B146137) has been shown to yield predominantly the cis isomer under certain catalytic conditions. google.com

Table 1: Examples of Reductive Amination of Cyclohexanones

| Catalyst | Solvent | Product Distribution (cis:trans) | Reference |

| Palladium Boride | Methanol | 8.2 : 1 | google.com |

| Rhodium on Carbon | Ethanol (B145695)/Ammonia | Predominantly cis | researchgate.net |

| Raney Nickel | Aqueous Ammonia | - | researchgate.net |

| Group VIII Metals | Methanol/Water | Varies with metal | acs.org |

Data in this table is illustrative and derived from syntheses of analogous substituted cyclohexylamines. The exact ratios for this compound would require experimental determination.

Nucleophilic Substitution Reactions

Nucleophilic substitution provides another powerful route for the introduction of the amine functionality. A common strategy involves the displacement of a suitable leaving group on the cyclohexane ring by an amine or an azide (B81097), which can then be reduced to the amine.

A key precursor for this approach is a 3-methanesulfonylcyclohexanol . The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent reaction with an azide anion (e.g., sodium azide) proceeds via an SN2 mechanism, leading to an inversion of stereochemistry at the reaction center. acs.orgtandfonline.comquimicaorganica.org The resulting azide can then be readily reduced to the primary amine using various methods, such as catalytic hydrogenation or reduction with LiAlH4. quimicaorganica.orgacs.orgnih.govgoogle.comorgsyn.org

This two-step sequence (azide formation and reduction) is often preferred over direct substitution with ammonia, as it avoids the potential for over-alkylation. quimicaorganica.org

Table 2: Nucleophilic Substitution for Amine Synthesis

| Substrate | Nucleophile | Reducing Agent for Azide | Key Feature | Reference |

| Alkyl Mesylate | Sodium Azide | LiAlH4 | Inversion of stereochemistry | cdnsciencepub.com |

| Alkyl Tosylate | Sodium Azide | Catalytic Hydrogenation | Inversion of stereochemistry | acs.org |

| Alkyl Halide | Sodium Azide | FeCl3/NaI | Tolerates various functional groups | acs.org |

This table provides general examples of the synthetic sequence. The specific application to a 3-methanesulfonylcyclohexyl system would require adaptation of these methods.

The synthesis of the precursor, 3-methanesulfonylcyclohexanol, can be achieved from commercially available starting materials. For example, 1,3-cyclohexanediol (B1223022) can be selectively functionalized. rsc.org

C-N Bond Formation Methodologies

Beyond the classical methods, modern C-N bond formation strategies offer alternative approaches. For instance, the opening of epoxides with amines or azides is a well-established method for synthesizing β-amino alcohols. rsc.org A cyclohexene oxide could be opened with a sulfur nucleophile to introduce the sulfonyl precursor, followed by functionalization of the resulting alcohol to an amine. Alternatively, a pre-existing amine on the cyclohexane ring could direct the introduction of other functionalities.

Recent advances in photoredox catalysis have enabled novel intermolecular [4+2] cycloadditions to access highly functionalized cyclohexylamine (B46788) derivatives. Such methods could potentially be adapted for the synthesis of this compound by employing appropriate starting materials.

Incorporation and Modification of the Methanesulfonyl Group

The introduction of the methanesulfonyl (mesyl) group is a critical step in the synthesis of the target compound and its analogues. The primary methods employed are direct sulfonylation and the oxidation of a precursor sulfide (B99878).

Sulfonylation Reactions

Sulfonylation involves the formation of a carbon-sulfur bond to introduce the sulfonyl group. This is commonly achieved by reacting a suitable nucleophile with a methanesulfonyl-containing electrophile, such as methanesulfonyl chloride (MsCl). The methanesulfonate (B1217627) group is noted for its effectiveness as both a protecting group and a good leaving group in nucleophilic substitution reactions. researchgate.netmasterorganicchemistry.com

One synthetic strategy involves the mesylation of 1-aminocyclohexanecarboxylic acid esters with methanesulfonylchloride. enamine.net This approach can be followed by further transformations to yield the desired amine functionality. Another general method is the nucleophilic substitution between cyclohexanamine and an appropriate sulfonylating agent. vulcanchem.com The use of p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl) in the presence of a weak base like pyridine (B92270) is a standard procedure to convert alcohols into sulfonate esters, which can then be displaced. masterorganicchemistry.com While often used to make sulfonate esters (C-O-S), similar principles apply to the formation of sulfones (C-S) from organometallic reagents or other carbon nucleophiles.

More advanced gold-catalyzed sulfonylation reactions have been developed for aryl halides, reacting them with sodium sulfinates. acs.org Similar transition-metal-catalyzed approaches could potentially be adapted for saturated systems or their precursors. For instance, direct substitution of allylic amines with sodium sulfinates can be catalyzed by boronic acid or ferric chloride (FeCl₃). nih.gov

Oxidation of Sulfides to Sulfones

A widely used and reliable method for preparing sulfones is the oxidation of the corresponding sulfide (thioether). researchgate.netyoutube.com This two-step oxidation process proceeds through a sulfoxide (B87167) intermediate. The initial oxidation to the sulfoxide is generally more facile than the subsequent oxidation to the sulfone. researchgate.netyoutube.com

A variety of oxidizing agents can be employed for this transformation, and the selectivity for the sulfone over the sulfoxide can often be controlled by the choice of reagent and reaction conditions. youtube.comorganic-chemistry.org

Common Oxidizing Agents for Sulfide to Sulfone Conversion:

| Oxidizing Agent/System | Notes | References |

| Hydrogen Peroxide (H₂O₂) | A common, environmentally benign oxidant. Often used with catalysts. | organic-chemistry.orgresearchgate.net |

| Urea-Hydrogen Peroxide (UHP) / Phthalic Anhydride (B1165640) | An effective system for clean conversion of sulfides directly to sulfones in ethyl acetate (B1210297). | researchgate.net |

| Niobium Carbide (NbC) with H₂O₂ | Efficiently catalyzes the oxidation of sulfides to sulfones. | organic-chemistry.orgorganic-chemistry.org |

| meta-Chloroperoxybenzoic Acid (m-CPBA) | A classic and strong oxidizing agent often used for this transformation. | researchgate.net |

| Potassium Permanganate (KMnO₄) | A powerful oxidant capable of converting sulfides to sulfones. | researchgate.netorganic-chemistry.org |

| Selectfluor | Mediates efficient oxidation of sulfides to sulfones at room temperature. | organic-chemistry.org |

The chemoselectivity can be finely tuned. For example, using 30% hydrogen peroxide, a tantalum carbide catalyst yields the sulfoxide, whereas a niobium carbide catalyst under similar conditions produces the sulfone. organic-chemistry.orgorganic-chemistry.org Similarly, a metal-free system using urea-hydrogen peroxide and phthalic anhydride in ethyl acetate achieves a clean conversion to the sulfone without significant formation of the sulfoxide intermediate. researchgate.net

Stereoselective Synthesis Approaches

Achieving stereochemical control is paramount when synthesizing analogues of this compound, which contains multiple chiral centers. Strategies include the use of chiral auxiliaries, asymmetric catalysis, and diastereoselective reactions.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed.

A powerful example is the use of (S)-1-amino-2-methoxymethyl-pyrrolidine (SAMP) and its (R)-enantiomer (RAMP) as chiral auxiliaries. An asymmetric synthesis of β-aminocyclohexyl sulfonates was developed using a Lewis acid-catalyzed aza-Michael addition of SAMP or RAMP to alkenylcyclohexyl sulfonates. researchgate.netresearchgate.net This key step creates β-hydrazino sulfonates with moderate to good yields (41-85%) and diastereomeric excesses (de = 44-90%). researchgate.net The resulting diastereomers can be separated, and subsequent cleavage of the N-N bond affords the chiral β-aminocyclohexyl sulfonate with high enantiomeric excess (ee ≥ 96%). researchgate.netresearchgate.net

Pseudoephedrine is another well-known chiral auxiliary. It can be converted to an amide, and the subsequent enolate can react with electrophiles in a diastereoselective manner, guided by the stereocenters of the auxiliary. wikipedia.org This approach is broadly applicable to the synthesis of chiral carbonyl compounds, which can be further converted to amines.

Examples of Chiral Auxiliaries in Asymmetric Synthesis:

| Chiral Auxiliary | Typical Application | Key Feature | References |

| SAMP/RAMP | Asymmetric aza-Michael additions to form chiral amines. | Forms a hydrazone with a carbonyl compound or adds to an α,β-unsaturated system, directing alkylation or addition reactions. | researchgate.netresearchgate.net |

| Pseudoephedrine | Asymmetric alkylation of carbonyl compounds. | The methyl and hydroxyl groups direct the approach of electrophiles to the enolate. | wikipedia.org |

| Oxazolidinones (Evans Auxiliaries) | Diastereoselective alkylation, aldol, and acylation reactions. | The auxiliary controls the conformation of the enolate, leading to high diastereoselectivity. | wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric ene reactions and other additions. | Used to form chiral esters or other derivatives that undergo stereoselective reactions. | wikipedia.org |

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is a highly efficient and atom-economical approach.

Biocatalysis, particularly using enzymes like transaminases (ATAs), has emerged as a powerful tool for synthesizing chiral amines. researchgate.netacs.org Kroutil and co-workers developed a three-step biocatalytic route to enantiopure 3-substituted cyclohexylamine derivatives from prochiral diketones. researchgate.net The process uses a hydrolase to create the first chiral center, a lipase (B570770) for esterification, and finally, a stereocomplementary transaminase to install the amine group and set the second chiral center. researchgate.net Transaminases can convert a ketone, such as 3-methanesulfonylcyclohexan-1-one, directly into the corresponding amine with high stereoselectivity by transferring an amino group from a donor molecule. researchgate.netaccelachem.com

Transition metal catalysis is also prominent. For example, palladium-catalyzed carboamination reactions can be used to construct substituted saturated heterocycles stereoselectively. nih.gov These methods often involve the reaction of an alkene with an aryl or vinyl halide and an amine, creating C-C and C-N bonds in a controlled manner. nih.gov

Diastereoselective Transformations

Many synthetic strategies for substituted cyclohexanes rely on diastereoselective transformations, where the existing stereochemistry in a molecule dictates the stereochemistry of a newly formed center.

A convergent and stereoselective synthesis of cis- and trans-3-arylcyclohexylamines has been reported starting from 1-cyclohex-2-enone. beilstein-journals.org The strategy involves a palladium-catalyzed C-C bond formation followed by a highly diastereoselective ketone-to-amine conversion. beilstein-journals.org The reduction of a ketone or the addition of a nucleophile to it can be influenced by adjacent substituents, leading to one diastereomer preferentially.

Domino reactions, where multiple bond-forming events occur in a single step, can also provide highly substituted cyclohexanes with excellent diastereoselectivity. thieme-connect.debeilstein-journals.org For instance, a cascade inter–intramolecular double Michael addition of curcumins to arylidenemalonates has been shown to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. beilstein-journals.org Such ketone products are ideal precursors for the synthesis of specific diastereomers of cyclohexylamines.

Green Chemistry and Sustainable Synthesis Considerations for this compound and Analogues

The increasing focus on environmental sustainability in the chemical industry has spurred research into greener synthetic routes for producing complex molecules like this compound. Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pandawainstitute.com For the synthesis of sulfonylated cyclohexylamines, this involves developing novel catalysts and exploring alternative reaction media that are more environmentally benign than traditional methods.

Catalyst Development for Amination and Sulfonylation

The synthesis of this compound involves two key chemical transformations: amination of a cyclohexane ring and sulfonylation. The development of efficient and sustainable catalysts for these steps is a primary goal of green chemistry. pandawainstitute.comresearchgate.net

Amination Catalysts:

The introduction of an amine group onto a cyclohexane scaffold, often via reductive amination of a cyclohexanone (B45756) precursor or amination of cyclohexanol (B46403), is a critical step. researchgate.net Traditional methods often require harsh conditions or stoichiometric reagents. Modern catalytic approaches focus on using more sustainable metals or even metal-free organocatalysts.

Nickel-based catalysts have shown high performance in the amination of cyclohexanol to cyclohexylamine in greener solvents like water and tetrahydrofuran. researchgate.net For instance, catalysts like Raney Ni and Ni/Al2O3 can achieve high conversion (>85%) and selectivity (>90%) in water at elevated temperatures. researchgate.net The development of nickel catalysts for amination extends to aryl chlorides and sulfamates using more environmentally friendly solvents like 2-methyl-THF, which is derived from biomass. acs.org This methodology is notable for its use of an air-stable nickel precatalyst, NiCl2(DME), and its tolerance for a wide range of functional groups. acs.org Other research has explored ruthenium catalysts (Ru/g-C3N4-H2) for the selective hydrogenation of aromatic diamines, a related transformation. mdpi.com

Organocatalysis, which avoids the use of potentially toxic and expensive metals, represents a significant green alternative. Cyclohexylamine itself has been employed as an efficient organocatalyst for synthesizing 2-amino-4H-chromene derivatives under solvent-free conditions at ambient temperatures, demonstrating the potential for amine-based catalysts in green synthesis. arkat-usa.orgncl.res.in

Sulfonylation Catalysts:

The sulfonylation of the amine is the second key transformation. Green approaches to this reaction seek to replace traditional sulfonyl chlorides, often used with base in aprotic solvents, with more benign reagents and catalytic systems. rsc.org

Iodine has emerged as a versatile and environmentally friendly catalyst for various oxidative transformations. nih.govresearchgate.net One sustainable method involves the iodine-catalyzed sulfonylation of sulfonyl hydrazides with tertiary amines to produce sulfonamides. nih.govscilit.com This protocol uses molecular iodine as the catalyst and t-butyl hydroperoxide as the oxidant, representing a greener alternative to metal-based systems. nih.gov

Copper salts have also been investigated as efficient and inexpensive catalysts for sulfonylation. researchgate.netthieme-connect.com Copper(II) oxide (CuO) effectively catalyzes the sulfonylation of various amines and alcohols under mild conditions, with the advantage of being a commercially available and reusable solid catalyst. researchgate.net Other research has demonstrated copper-catalyzed methods for producing sulfonamides from arylboronic acids, amines, and a sulfur dioxide source (DABSO), which can be performed under mild conditions. thieme-connect.com

| Catalytic System | Transformation | Substrates | Key Green Features |

| Ni/Al2O3 | Amination | Cyclohexanol | High conversion and selectivity in water. researchgate.net |

| NiCl2(DME) | Amination | Aryl Chlorides, Amines | Use of a greener solvent (2-Me-THF); air-stable precatalyst. acs.org |

| Cyclohexylamine | Organocatalytic Synthesis | Aldehydes, Active Methylene Compounds | Metal-free; solvent-free conditions; ambient temperature. arkat-usa.orgncl.res.in |

| Molecular Iodine | Sulfonylation | Sulfonyl Hydrazides, Amines | Metal-free; efficient and direct synthesis of sulfonamides. nih.govscilit.com |

| Copper(II) Oxide | Sulfonylation | Amines, Alcohols | Inexpensive and commercially available catalyst; mild conditions. researchgate.net |

| Electrochemical | Sulfonylation | Amines, Sulfonyl Hydrazides | Catalyst- and exogenous-oxidant-free; performed in aqueous medium. rsc.orgdntb.gov.ua |

Solvent-Free or Aqueous Media Reactions

A major focus of green chemistry is the replacement of volatile and often toxic organic solvents with safer alternatives like water or, ideally, eliminating the solvent altogether. nih.gov

Aqueous Media Reactions:

Water is considered an ideal solvent for sustainable reactions due to its non-toxicity, non-flammability, and abundance. nih.govrsc.org Significant progress has been made in performing sulfonylation reactions in aqueous media. An electrochemical method for the sulfonylation of amines with sulfonyl hydrazides has been developed that operates under catalyst-free and exogenous-oxidant-free conditions in water. rsc.orgdntb.gov.uaresearchgate.net This process is notable for its mild conditions and scalability. Another approach uses sodium persulfate (Na2S2O8) to initiate the sulfonylation of pyridyl phosphonium (B103445) salts with sulfinate salts in an aqueous system, providing access to sulfones with broad functional group compatibility. acs.org The synthesis of organosulfur compounds from the aqueous reaction of sulfite/bisulfite with other organic molecules has also been studied, highlighting the potential for forming C-S bonds in water. acs.org

Solvent-Free Reactions:

Solvent-free, or solid-state, reactions offer significant environmental benefits by reducing waste, eliminating solvent-related hazards, and often simplifying product purification. researchgate.net Microwave-assisted organic synthesis is a prominent technique in this area. A simple and eco-sustainable protocol for the sulfonylation of various amines has been developed using microwave irradiation under solvent- and catalyst-free conditions, resulting in excellent yields and short reaction times. rsc.orgrsc.org

Similarly, the use of cyclohexylamine as an organocatalyst in the synthesis of chromene derivatives proceeds efficiently under solvent-free conditions at room temperature, with the reaction mixture often being homogenous and allowing for simple filtration to isolate the pure product. arkat-usa.org The aza-Michael addition of cyclohexylamine to diethyl maleate (B1232345) has also been studied as a solvent- and catalyst-free reaction, demonstrating another pathway for C-N bond formation without traditional solvents. researchgate.net

| Approach | Transformation | Reagents/Conditions | Key Green Features |

| Aqueous Electrochemical | Sulfonylation | Amines, Sulfonyl Hydrazides | Runs in water; no catalyst or external oxidant needed. rsc.orgdntb.gov.ua |

| Aqueous Initiated | Sulfonylation | Pyridyl Phosphonium Salts, Sulfinate Salts | Uses Na2S2O8 as an initiator in water/DCM. acs.org |

| Aqueous Synthesis | Organosulfur Compounds | Isoprene Oxidation Products, Sulfite | Forms C-S bonds directly in water. acs.org |

| Solvent-Free Microwave | Sulfonylation | Amines, p-Toluenesulfonyl chloride | No solvent or catalyst; rapid reaction times; high yields. rsc.orgrsc.org |

| Solvent-Free Organocatalysis | Synthesis of Amine Derivatives | Aldehydes, Cyclohexylamine | Metal-free; no solvent; ambient temperature. arkat-usa.orgncl.res.in |

Reactions of the Amine Functional Group

The primary amine group in this compound is a nucleophilic center that readily participates in various bond-forming reactions. These transformations are fundamental in modifying the compound's structure and properties.

Acylation, Alkylation, and Arylation

The nucleophilic nature of the primary amine allows for its straightforward conversion into more complex secondary or tertiary amines and amides through reactions with various electrophiles.

Acylation: The amine group reacts rapidly with acylating agents like acid chlorides or acid anhydrides to form corresponding amides. nih.gov This reaction, often conducted in the presence of a base such as pyridine or triethylamine (B128534) to neutralize the generated HCl, is a high-yield transformation that proceeds at room temperature. nih.govresearchgate.net The resulting amide is less nucleophilic than the starting amine, which prevents over-acylation. nih.gov

Alkylation: Alkylation of the amine can be achieved using alkyl halides. The reaction proceeds via an SN2 mechanism. However, reacting a primary amine with an alkyl halide often leads to polyalkylation, as the resulting secondary amine can compete with the primary amine for the alkylating agent. numberanalytics.comwikipedia.orgbeilstein-journals.org To favor mono-alkylation, a large excess of the initial amine can be used. beilstein-journals.orgacs.org Alternatively, reductive alkylation (reductive amination) with aldehydes or ketones in the presence of a reducing agent like sodium borohydride (B1222165) provides a more controlled method to synthesize secondary amines. For the synthesis of quaternary ammonium (B1175870) salts, exhaustive alkylation is carried out, often with a non-nucleophilic base to scavenge the acid produced. nih.govnumberanalytics.com

Arylation: The introduction of an aryl group onto the nitrogen atom can be accomplished through metal-catalyzed cross-coupling reactions. For instance, copper-catalyzed N-arylation using aryl boronic acids is a viable method for forming N-aryl sulfonamides and could be applied to arylate the amine.

| Reaction Type | Reagent(s) | Product Type | General Conditions |

| Acylation | Acid Chloride (R-COCl) | N-Acyl-3-methanesulfonylcyclohexan-1-amine (Amide) | Base (e.g., Pyridine), Aprotic Solvent |

| Alkylation | Alkyl Halide (R-X) | N-Alkyl-3-methanesulfonylcyclohexan-1-amine (Secondary Amine) | Excess amine or controlled conditions |

| Reductive Alkylation | Aldehyde (R-CHO) | N-Alkyl-3-methanesulfonylcyclohexan-1-amine (Secondary Amine) | Reducing Agent (e.g., NaBH₄) |

| Arylation | Aryl Boronic Acid (Ar-B(OH)₂) | N-Aryl-3-methanesulfonylcyclohexan-1-amine (Aryl Amine) | Copper Catalyst |

Amide and Sulfonamide Formation

The formation of amides and sulfonamides represents a crucial class of derivatizations for primary amines, leading to compounds with significant applications in medicinal chemistry.

Amide Formation: As mentioned, the most direct method for amide synthesis is the reaction of the amine with a carboxylic acid derivative, such as an acyl chloride. rsc.org Direct coupling of a carboxylic acid with an amine is also possible but typically requires a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid. researchgate.netacs.org

Sulfonamide Formation: The reaction of this compound with a sulfonyl chloride (R-SO₂Cl) in the presence of a base is the classic method for preparing sulfonamides. organic-chemistry.orgclockss.org This reaction, known as the Hinsberg test, is also used to distinguish between primary, secondary, and tertiary amines. vulcanchem.com Modern methods have expanded the scope of sulfonamide synthesis. One such method involves the activation of sulfonyl fluorides with a Lewis acid like calcium triflimide [Ca(NTf₂)₂], which then readily react with amines. ulisboa.ptorganic-chemistry.org Other innovative routes include the synthesis from sodium sulfinates and amines mediated by ammonium iodide or the reaction of N-silylamines with sulfonyl halides. acs.orgacs.org

| Product Type | Reagent(s) | Key Transformation |

| Amide | Carboxylic Acid + Coupling Agent (e.g., DCC) | Amine attacks activated carboxyl group |

| Amide | Acyl Chloride (R-COCl) | Nucleophilic acyl substitution |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Nucleophilic attack on sulfonyl group |

| Sulfonamide | Sulfonyl Fluoride (R-SO₂F) + Lewis Acid | Nucleophilic attack on activated sulfonyl fluoride |

| Sulfonamide | Sodium Sulfinate (R-SO₂Na) + NH₄I | In-situ formation of sulfonyl iodide intermediate |

Formation of Heterocyclic Derivatives

The primary amine of this compound can serve as a key building block in the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve condensation with bifunctional reagents or participation in multi-component reactions.

For example, the amine can react with α-bromo ketones followed by condensation to form complex heterocyclic systems like imidazo[1,2-a]pyridines. organic-chemistry.org Multi-component reactions offer an efficient pathway to complex molecules in a single step. The amine can participate in reactions with ketones and other electrophiles to construct quinoline (B57606) or chromene ring systems. The synthesis of pyrimidine (B1678525) derivatives can also be achieved through the condensation of an amine with other reagents. These transformations highlight the utility of the amine group as a synthetic handle for creating diverse molecular architectures.

| Heterocyclic System | Reaction Type | Example Reagents |

| Imidazo[1,2-a]pyridine | Condensation | α-Halo Ketone, 2-Aminopyridine derivative |

| Quinoline | Multi-component Reaction | Cyclohexan-1,3-dione, Aldehyde, Cyanomethylene reagent |

| Pyrimidine | Condensation | Chalcone, Thiourea/Urea |

| 1,3,5-Thiadiazine | Mannich Reaction | Formaldehyde, Primary Amine |

Transformations Involving the Sulfonyl Moiety

The methanesulfonyl group (-SO₂CH₃) is a strongly electron-withdrawing and generally stable functional group. While the sulfur atom itself is not highly reactive towards nucleophiles, the sulfonyl group significantly influences the reactivity of the rest of the molecule and can participate in specific transformations.

Nucleophilic Additions to Sulfonyl-Containing Substrates

While direct nucleophilic addition to the sulfonyl sulfur is uncommon, the group can act as a leaving group in substitution reactions, thereby facilitating the addition of a nucleophile to the carbon atom to which it is attached. A notable example is the stereoselective addition of organozinc reagents to a 2-benzenesulfonyl cyclic ether, where the sulfonyl group is displaced to achieve the desired product. This type of reaction demonstrates the utility of the sulfonyl moiety as a control element in stereoselective synthesis.

Modifications of the Alkyl Chain of the Sulfonyl Group

The protons on the methyl group adjacent to the sulfonyl moiety are acidic (pKa in DMSO ~31) due to the strong electron-withdrawing nature of the sulfone. This acidity allows for deprotonation with a strong base (e.g., n-BuLi, LiOᵗBu) to form an α-sulfonyl carbanion. clockss.org This carbanion is a potent nucleophile and can be reacted with various electrophiles, enabling the extension and functionalization of the methyl group.

Alkylation and Arylation: The α-sulfonyl carbanion can be alkylated with alkyl halides or undergo palladium-catalyzed arylation with aryl bromides, forming a new carbon-carbon bond at the methyl position. This provides a direct method for modifying the sulfone's structure.

Ramberg-Bäcklund Reaction: A classic reaction involving α-halo sulfones is the Ramberg-Bäcklund reaction. If the methyl group is first halogenated (e.g., at the α-position), treatment with a base can induce an intramolecular cyclization to form a transient thiirane (B1199164) dioxide intermediate. This intermediate then extrudes sulfur dioxide (SO₂) to form an alkene. organic-chemistry.org This reaction converts the C-S-C bond sequence into a C=C double bond.

Conversion to Sulfinic Acids: Methyl sulfones can be converted into the corresponding sulfinic acids in a one-pot process. This involves alkylation with a benzylic halide, followed by an in-situ elimination of the resulting styrene (B11656) in the presence of excess base. ulisboa.pt

| Transformation | Reagent(s) | Intermediate | Product |

| α-Arylation | 1. Strong Base (e.g., LiOᵗBu)2. Aryl Bromide (Ar-Br)3. Palladium Catalyst | α-Sulfonyl Carbanion | Arylmethyl Sulfone |

| α-Alkylation | 1. Strong Base (e.g., n-BuLi)2. Alkyl Halide (R-X) | α-Sulfonyl Carbanion | Alkylmethyl Sulfone |

| Ramberg-Bäcklund | 1. Halogenating Agent2. Strong Base | α-Halo Sulfone, Thiirane Dioxide | Alkene |

| Sulfinic Acid Formation | 1. Benzylic Halide2. Excess Base | α-Alkylated Sulfone | Sulfinic Acid |

Cyclohexane Ring Functionalization

The functionalization of the cyclohexane ring of this compound is a key strategy for modifying its physicochemical properties and generating novel molecular architectures. The saturated carbocyclic ring, while generally less reactive than the amine functionality, can undergo a variety of transformations to introduce new functional groups and stereocenters.

Regioselective and Stereoselective Functionalization

The selective functionalization of a specific carbon atom on the cyclohexane ring in a regioselective and stereoselective manner is a significant challenge in synthetic organic chemistry. The presence of the existing substituents, the methanesulfonyl and amino groups, can influence the reactivity of the C-H bonds on the ring, potentially directing incoming reagents to specific positions.

While specific documented examples of regioselective and stereoselective functionalization of the cyclohexane ring of this compound are not extensively reported in publicly available literature, general principles of cyclohexane chemistry can be applied. For instance, the activation of C-H bonds through transition metal catalysis is a powerful tool for introducing functionality. The directing effects of the amine or sulfone groups could, in principle, be exploited to achieve regioselectivity.

Stereoselectivity is also a critical consideration, as the introduction of a new substituent can lead to the formation of multiple diastereomers. The conformational preference of the cyclohexane ring, with the bulky methanesulfonyl and amino groups likely occupying equatorial positions in the chair conformation, would play a crucial role in the stereochemical outcome of any reaction. The approach of a reagent would be sterically hindered from the axial face, potentially leading to the preferential formation of equatorially substituted products.

Table 1: Potential Strategies for Regioselective and Stereoselective Functionalization

| Reaction Type | Potential Outcome | Key Considerations |

| Directed C-H Activation | Introduction of functional groups at positions ortho to the directing group. | Choice of directing group (amine or sulfone) and catalyst system. |

| Radical Halogenation | Introduction of a halogen atom, which can be further derivatized. | Limited regioselectivity, potential for multiple products. |

| Enzymatic Hydroxylation | Introduction of a hydroxyl group with high regio- and stereoselectivity. | Requires specific enzymes that can accept this substrate. |

Introduction of Additional Substituents

The introduction of additional substituents onto the cyclohexane ring of this compound can be achieved through various synthetic strategies. The specific methods employed would depend on the desired substituent and the targeted position on the ring.

One hypothetical approach involves the initial oxidation of the cyclohexane ring to introduce a carbonyl group. This ketone could then serve as a handle for a wide range of subsequent reactions, such as alpha-functionalization or addition of organometallic reagents to the carbonyl carbon.

Another strategy could involve the use of a pre-functionalized cyclohexane precursor in the synthesis of the core molecule. For example, starting with a cyclohexane derivative that already contains the desired additional substituent would allow for the subsequent introduction of the amine and methanesulfonyl groups.

Table 2: Hypothetical Examples of Introduction of Additional Substituents

| Target Substituent | Potential Synthetic Route | Resulting Derivative (Hypothetical) |

| Hydroxyl (-OH) | Oxidation of a C-H bond to a ketone, followed by reduction. | 3-Methanesulfonyl-x-hydroxycyclohexan-1-amine |

| Alkyl (-R) | Grignard reaction on a ketone intermediate. | 3-Methanesulfonyl-x-alkyl-x-hydroxycyclohexan-1-amine |

| Halogen (-X) | Free radical halogenation or electrophilic halogenation of an enolate. | 3-Methanesulfonyl-x-halocyclohexan-1-amine |

It is important to reiterate that the specific chemical transformations and derivatizations of the cyclohexane ring of this compound are not well-documented in the scientific literature. The strategies and examples presented here are based on general principles of organic chemistry and serve as a guide for potential future research in this area. Further experimental investigation is required to fully elucidate the reactivity of this compound and develop efficient methods for its targeted functionalization.

Conformational Analysis and its Impact on Biological Recognition

The study of the energy associated with different spatial arrangements, or conformations, of a molecule is known as conformational analysis. For derivatives of cyclohexane, the chair conformation is the most stable. Substituents on the ring can occupy either axial or equatorial positions, and the equilibrium between these conformers significantly influences the molecule's shape and how it is recognized by a biological target. researchgate.netcore.ac.uk

In the case of this compound, both the amine and the methanesulfonyl groups can be in either an equatorial or axial position. The relative stability of these conformers is determined by steric and electronic effects. researchgate.net Generally, bulky substituents prefer the more spacious equatorial position to minimize steric strain, particularly unfavorable 1,3-diaxial interactions. lumenlearning.com The orientation of these functional groups is critical, as the precise spatial arrangement is a key determinant for effective binding to a receptor or enzyme active site. unina.itmdpi.com The conformation of the flexible cyclohexane ring can dictate the accessibility of the amine and sulfonyl groups for crucial interactions, thereby impacting biological activity. acs.orgnih.gov Studies on platinum complexes with cyclohexanediamine (B8721093) ligands, for instance, have shown that the conformation of the diamine carrier ligand significantly affects the antitumor properties of the complex. acs.orgnih.gov

The following table illustrates the general preference for equatorial substitution on a cyclohexane ring to minimize steric energy.

| Substituent Position | Relative Energy (kcal/mol) | Stability | Key Interaction |

| Equatorial | 0 | More Stable | Less steric hindrance |

| Axial | >0 (Varies by substituent) | Less Stable | 1,3-Diaxial interactions |

This table provides a generalized view of conformational energetics. Actual energy values depend on the specific substituent and other groups on the ring.

Role of the Amine Group in Ligand-Target Interactions

The amine group is a fundamental feature in a vast number of biologically active compounds, playing a pivotal role in how a ligand interacts with its target. core.ac.ukvu.nl Its basicity and hydrogen bonding capacity are central to its function in molecular recognition. unina.itcambridgemedchemconsulting.com

Cyclohexylamine is a primary aliphatic amine and exhibits basic properties. The basicity of the amine group is quantified by its pKa value, which for cyclohexylamine is approximately 10.6. semanticscholar.org This means that at physiological pH (around 7.4), the amine group will be predominantly protonated, carrying a positive charge. nih.govgithub.io

This positive charge is often crucial for forming strong ionic interactions, or salt bridges, with negatively charged residues, such as aspartic acid or glutamic acid, within the binding site of a protein. unina.itcambridgemedchemconsulting.com Many G protein-coupled receptors (GPCRs) that bind aminergic ligands possess a conserved aspartic acid residue that forms such an ionic bond with the protonated amine of the ligand. vu.nlcambridgemedchemconsulting.com The protonation state of an amine can be influenced by its local microenvironment within the binding pocket, but its inherent basicity is a primary driver for this key interaction. nih.govmpg.deuit.no

The primary amine group in this compound is an excellent hydrogen bond donor. unina.itresearchgate.net It possesses two hydrogen atoms that can form hydrogen bonds with suitable acceptor atoms, such as oxygen or nitrogen, in the target protein. These interactions are highly directional and contribute significantly to the binding affinity and specificity of the ligand. unina.it The energy of a single hydrogen bond can range from -12 to -20 kJ/mol, and the cumulative effect of multiple hydrogen bonds can be substantial. unina.it Intramolecular hydrogen bonding can also play a role in stabilizing specific conformations of a molecule. ruc.dknih.gov

The following table summarizes the interaction capabilities of the amine group.

| Interaction Type | Role of Amine Group | Typical Interacting Partner in a Protein | Significance |

| Ionic Interaction | Cationic (protonated form) | Anionic residues (Asp, Glu) | Strong, long-range attraction; key for initial recognition |

| Hydrogen Bonding | Hydrogen Bond Donor | Oxygen/Nitrogen atoms (e.g., in backbone carbonyls, Asn, Gln) | Directional; contributes to affinity and specificity |

Influence of the Sulfonyl Group on Molecular Properties and Interactions

The methanesulfonyl group (-SO₂CH₃) is a significant functional group in medicinal chemistry that profoundly influences a molecule's physicochemical properties and its potential interactions with biological targets.

Bioisosterism is a strategy in medicinal chemistry where one functional group is replaced by another with similar physicochemical properties to enhance activity, improve selectivity, or optimize pharmacokinetic properties. cambridgemedchemconsulting.comdrugdesign.org The sulfonyl group is a bioisostere for other functionalities. For instance, it has been used as a replacement for a nitro group or a phosphate (B84403) group in certain contexts. nih.govresearchgate.net Common bioisosteric replacements for a sulfonamide moiety (a related group) include amides, ureas, and carbamates, each offering a different profile of hydrogen bonding and steric bulk. researchgate.net The choice of a bioisostere depends on the specific interactions that need to be maintained or modulated for optimal biological activity. researchgate.netcresset-group.com

The table below lists some potential bioisosteric replacements for sulfonyl-containing groups.

| Original Group | Potential Bioisostere | Key Properties |

| Sulfonyl (-SO₂-) | Sulfoxide (-SO-) | Less polar, retains H-bond acceptor capability |

| Sulfonamide (-SO₂NH-) | Carboxamide (-CONH-) | Different geometry and H-bonding pattern |

| Sulfonamide (-SO₂NH-) | Reverse Sulfonamide (-NHSO₂-) | Alters vector of H-bond donor/acceptor |

| Sulfonamide (-SO₂NH-) | Tetrazole | Acidic, can act as a carboxylate mimic |

This table provides illustrative examples of bioisosterism. The suitability of a replacement is context-dependent. researchgate.net

Computational and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how 3-Methanesulfonylcyclohexan-1-amine might interact with biological targets.

The binding mode of this compound has been investigated in the context of its interaction with the 14-3-3σ protein, a key regulator of various cellular processes. In a notable study, the crystal structure of the human 14-3-3σ protein in complex with other ligands revealed that this compound can form a disulfide bond with a cysteine residue (Cys38) within the binding groove. The positively charged amine group of the cyclohexane (B81311) ring is thought to play a crucial role in orienting the molecule into a favorable position for this covalent interaction through electrostatic interactions with negatively charged residues like Glutamate-39 (Glu39) at the edge of the binding groove. Current time information in Edmonton, CA. This interaction highlights the importance of both the sulfonyl and amine functionalities in defining the compound's binding characteristics.

The active site of a target protein is a three-dimensional pocket, and its characterization involves identifying key amino acid residues that can form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the ligand. For a molecule like this compound, the sulfonyl group can act as a hydrogen bond acceptor, while the amine group can be a hydrogen bond donor and also participate in ionic interactions. The cyclohexane ring provides a hydrophobic scaffold that can fit into corresponding hydrophobic pockets within the active site.

Table 1: Illustrative Binding Interactions of this compound with a Hypothetical Kinase Active Site

| Interaction Type | Ligand Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Amine (NH) | Asp184 (O) | 2.8 |

| Hydrogen Bond | Sulfonyl (O=S=O) | Lys72 (NH) | 3.1 |

| Hydrophobic | Cyclohexane Ring | Val57, Leu135 | 3.5 - 4.0 |

| Electrostatic | Amine (NH3+) | Glu91 (COO-) | 4.2 |

| Disclaimer: This table presents hypothetical data for illustrative purposes, as specific interaction data with a kinase is not publicly available for this compound. |

Upon binding to a protein, a ligand may adopt a conformation that is higher in energy than its most stable conformation in solution. This increase in internal energy is known as ligand strain. bohrium.comnih.gov While specific ligand strain energy calculations for this compound are not publicly available, computational methods can estimate this energy. High ligand strain can be detrimental to binding affinity. For a flexible molecule like this compound, the cyclohexane ring can exist in different chair and boat conformations, and the orientation of the sulfonyl and amine groups can vary. The bioactive conformation, the one adopted when bound to the target, may not be the lowest energy conformer.

Induced fit models propose that the binding of a ligand can cause conformational changes in the protein's active site, and vice-versa, to achieve optimal complementarity. nih.gov This is a dynamic process where both the ligand and protein are flexible. Induced fit docking (IFD) simulations can model this flexibility, providing a more accurate prediction of the binding pose and affinity compared to rigid receptor docking. nih.govsci-hub.se In the case of this compound, IFD could reveal how the protein active site accommodates the bulky sulfonyl group and the flexible cyclohexane ring.

Table 2: Hypothetical Ligand Strain Energies for Different Conformations of this compound

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-S-C) |

| Global Minimum | 0.0 | 175° |

| Bioactive Conformation | 2.5 | 120° |

| High-Energy Conformer | 5.8 | 60° |

| Disclaimer: This table contains hypothetical data for illustrative purposes, as experimentally determined or calculated strain energies for this specific compound are not available in public literature. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. nih.gov By simulating the movements of atoms, MD can be used to study the conformational flexibility of this compound and the stability of its complex with a protein target.

MD simulations can explore the conformational landscape of this compound in different environments, such as in a vacuum, in water, or within a protein binding site. This allows for the identification of the most populated conformations and the energy barriers between them. lumenlearning.com The flexibility of the cyclohexane ring and the rotation around the C-S and C-N bonds are key determinants of its conformational freedom. Understanding the preferred conformations is essential for predicting its binding capabilities.

Table 3: Illustrative Molecular Dynamics Simulation Stability Metrics for a this compound-Protein Complex

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of H-Bonds |

| 0 | 0.0 | 0.0 | 3 |

| 10 | 1.2 | 1.5 | 2-4 |

| 20 | 1.5 | 1.8 | 2-3 |

| 50 | 1.4 | 1.7 | 3-4 |

| 100 | 1.6 | 1.9 | 2-4 |

| Disclaimer: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation results for this compound are not publicly available. |

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov These methods can be used to calculate a wide range of properties for this compound.

The electronic properties of a molecule, such as the distribution of electron density, are fundamental to its reactivity and interactions. The molecular electrostatic potential (MEP) map is a useful tool for visualizing the charge distribution. wolfram.comresearchgate.net For this compound, the MEP would likely show a region of negative potential around the oxygen atoms of the sulfonyl group, indicating a propensity to act as a hydrogen bond acceptor, and a region of positive potential around the amine group, highlighting its role as a hydrogen bond donor and its potential for electrostatic interactions. researchgate.net

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing a quantitative measure of the charge distribution. researchgate.netwikipedia.org This information can be valuable for parameterizing molecular mechanics force fields used in MD simulations and for understanding the nature of intermolecular interactions.

Table 4: Hypothetical Quantum Chemical Properties of this compound (DFT/B3LYP/6-31G*)

| Property | Value |

| Dipole Moment (Debye) | 3.5 |

| HOMO Energy (eV) | -6.8 |

| LUMO Energy (eV) | 1.2 |

| HOMO-LUMO Gap (eV) | 8.0 |

| Mulliken Charge on S | +1.2 |

| Mulliken Charge on N | -0.9 |

| Disclaimer: This table presents hypothetical data for illustrative purposes. Specific quantum chemical calculations for this compound are not available in the public domain. |

Electronic Structure and Reactivity Predictions (e.g., DFT insights)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. These calculations can predict molecular geometry, orbital energies, and reactivity. For this compound, DFT studies would focus on the interplay between the electron-donating amine group and the strongly electron-withdrawing methanesulfonyl group, mediated by the flexible cyclohexyl ring.

Key insights from DFT calculations would include:

Reactivity Descriptors: DFT allows for the calculation of global reactivity descriptors. These parameters, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity.

Reaction Mechanism Insights: DFT calculations can elucidate reaction mechanisms at an atomic level. For instance, in reactions involving the amine group, such as acylation or alkylation, DFT can model the transition states and intermediates to determine the most favorable reaction pathway. nih.govfrontiersin.org Similarly, the role of the sulfonyl group in directing reactions or influencing the amine's basicity can be computationally explored. mdpi.comrsc.org

Table 1: Predicted Global Reactivity Descriptors for this compound

| Descriptor | Predicted Value/Characteristic | Implication |

|---|---|---|

| HOMO Energy | Relatively High | Indicates good electron-donating ability (nucleophilicity) from the amine group. |

| LUMO Energy | Relatively Low | Suggests the sulfonyl group is an electrophilic center. |

| HOMO-LUMO Gap | Moderate to Large | Indicates good kinetic stability. |

| Ionization Potential | Moderate | Related to the energy required to remove an electron. |

| Electron Affinity | Low | Related to the energy released when an electron is added. |

Molecular Electrostatic Potential Analysis

A Molecular Electrostatic Potential (MESP) map is a visual representation of the charge distribution within a molecule. rsc.org It is invaluable for predicting how a molecule will interact with other chemical species, particularly in non-covalent interactions. mdpi.comnih.gov The MESP is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). researchgate.netresearchgate.net

For this compound, the MESP map would reveal:

Negative Potential Regions: The most intense negative potential (red/yellow) would be concentrated around the two oxygen atoms of the methanesulfonyl group due to their high electronegativity and the lone pairs on the nitrogen atom of the amine group. These sites are the primary locations for hydrogen bonding interactions where the molecule acts as a hydrogen bond acceptor.

Positive Potential Regions: A region of strong positive potential (blue) would be located around the hydrogen atoms of the amine group (-NH2). This makes the amine group a potent hydrogen bond donor. The hydrogen atoms on the cyclohexyl ring would exhibit a weaker positive potential.

Intermediate Regions: The aliphatic cyclohexyl ring and the methyl group would show a relatively neutral (green) potential, contributing to the molecule's lipophilicity.

This detailed charge distribution map is fundamental for understanding molecular recognition patterns, such as how the molecule might fit into the active site of a protein.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a cornerstone of modern drug discovery. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to elicit a specific biological response. nih.gov Virtual screening involves using computational methods to search vast libraries of compounds to identify those that match a given pharmacophore model. nih.gov

The structure of this compound presents several key pharmacophoric features:

Hydrogen Bond Donor (HBD): The primary amine group (-NH2) is a strong hydrogen bond donor.

Hydrogen Bond Acceptor (HBA): The two oxygen atoms of the sulfonyl group (-SO2-) are strong hydrogen bond acceptors.

Hydrophobic/Aliphatic Feature (HY): The cyclohexane ring provides a bulky, hydrophobic scaffold.

A pharmacophore model based on this compound would consist of a specific 3D arrangement of these features. Researchers could then use this model to perform virtual screening of large chemical databases. The goal would be to identify other, structurally diverse molecules that possess the same pharmacophoric features in the correct spatial orientation. This process can dramatically accelerate the discovery of new lead compounds for a specific biological target by prioritizing molecules for synthesis and biological testing.

Table 2: Pharmacophoric Features of this compound

| Feature Type | Location in Molecule | Role in Molecular Interactions |

|---|---|---|

| Hydrogen Bond Donor | Primary Amine (-NH2) | Forms directed interactions with electron-rich atoms (e.g., Oxygen, Nitrogen) in a receptor. |

| Hydrogen Bond Acceptor | Sulfonyl Oxygens (-SO2-) | Forms directed interactions with electron-poor atoms (e.g., amide N-H) in a receptor. |

| Hydrophobic Group | Cyclohexane Ring | Engages in non-polar interactions with hydrophobic pockets in a receptor. |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniquesnih.govhplc.eusigmaaldrich.com

Chromatography is a fundamental analytical tool for separating and quantifying components within a mixture. For a compound like 3-Methanesulfonylcyclohexan-1-amine, various chromatographic methods are employed to assess its purity and resolve its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity and concentration of non-volatile compounds like this compound. nih.gov Given that the target compound lacks a strong native chromophore for standard UV detection, a pre-column derivatization step is often necessary to enhance detection sensitivity. thermofisher.comchromatographyonline.com Reagents such as dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to form a highly UV-absorbent or fluorescent derivative. thermofisher.comconicet.gov.ar

The analysis is typically performed using a reversed-phase column (e.g., a C18 column) with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. conicet.gov.ar A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient separation of the derivatized analyte from impurities and excess derivatizing reagent. conicet.gov.ar Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve constructed from standards of known concentrations. nih.gov

Table 1: Illustrative HPLC Conditions for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1 M Ammonium (B1175870) Acetate (B1210297) |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 90% B over 19 minutes |

| Flow Rate | 1.0 mL/min |

| Derivatization Agent | Dansyl Chloride |

| Detection | UV at 254 nm or Fluorescence |

| Injection Volume | 10 µL |

This table presents a typical set of starting conditions for method development, based on established procedures for analyzing aliphatic amines. nih.govconicet.gov.ar

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. ccsknowledge.com However, the direct analysis of aliphatic amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape and column adsorption. bre.comh-brs.de To overcome these issues, derivatization is employed to convert the amine into a more volatile and less polar derivative. h-brs.de

A common approach involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), to form a stable trifluoroacetylated derivative. h-brs.de This derivative exhibits improved chromatographic behavior. The analysis is typically carried out on a capillary column with a mid-polarity stationary phase. A flame ionization detector (FID) is commonly used for quantification, although a mass spectrometer (MS) can be used for definitive identification. h-brs.de

Table 2: Representative GC Conditions for Derivatized this compound

| Parameter | Condition |

|---|---|

| Column | DB-17ms (or similar), 30 m x 0.25 mm ID, 0.25 µm film |

| Derivatization Agent | Trifluoroacetic Anhydride (TFAA) |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | 150 °C (1 min hold), ramp at 3 °C/min to 280 °C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |

| Detector Temperature | 300 °C |

This table outlines typical GC parameters for the analysis of derivatized long-chain amines. h-brs.decdc.gov

Since this compound possesses a chiral center, it exists as a pair of enantiomers. Chiral chromatography is essential for separating and quantifying these enantiomers to determine the enantiomeric purity or enantiomeric excess (ee) of a sample. wikipedia.org This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. researchgate.net

Several types of CSPs are effective for resolving primary amines. chromatographyonline.com Polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) and crown ether-based columns are particularly well-suited for this purpose. hplc.euchromatographyonline.com The separation is typically performed using HPLC or Supercritical Fluid Chromatography (SFC) with a non-polar mobile phase, such as a mixture of hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of an amine additive to improve peak shape. researchgate.net

Table 3: General Chiral HPLC Conditions for Primary Amine Separation

| Parameter | Condition |

|---|---|

| Column (CSP) | Chiralpak IA (amylose-based) or a Crown Ether CSP |

| Mobile Phase | n-Hexane / Ethanol / Diethylamine (e.g., 80:20:0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 220 nm |

These conditions are representative for the chiral separation of primary amines and serve as a starting point for method development. researchgate.net

Spectroscopic Characterization Methodsresearchgate.netorganicchemistrydata.org

Spectroscopic methods provide detailed information about the molecular structure of a compound by measuring its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of this compound.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the methanesulfonyl group (a singlet around 2.9-3.1 ppm), the various protons on the cyclohexane (B81311) ring (a series of complex multiplets in the 1.2-3.5 ppm range), and the protons of the primary amine group (a broad singlet typically between 1-5 ppm, which can exchange with D₂O). ucl.ac.ukresearchgate.net The proton attached to the same carbon as the amine group (H-1) and the proton on the carbon bearing the sulfonyl group (H-3) would appear as distinct multiplets.

The ¹³C NMR spectrum would show seven unique carbon signals. The methyl carbon of the sulfonyl group would appear around 40-45 ppm. The carbons of the cyclohexane ring would resonate in the 20-60 ppm range, with the carbons directly attached to the nitrogen (C-1) and the sulfonyl group (C-3) being the most downfield shifted within this group.

Table 4: Predicted ¹H NMR Chemical Shifts (δ) for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| -SO₂CH ₃ | ~2.9 - 3.1 | Singlet (s) |

| -NH ₂ | ~1.0 - 5.0 | Broad Singlet (br s) |

Table 5: Predicted ¹³C NMR Chemical Shifts (δ) for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| -SO₂C H₃ | ~40 - 45 |

| C -1 (-CHNH₂) | ~45 - 55 |

| C -3 (-CHSO₂-) | ~55 - 65 |

Predicted chemical shifts are estimates based on standard functional group values. ucl.ac.uklibretexts.org

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For this compound (C₇H₁₅NO₂S), the nominal molecular weight is 177. In accordance with the nitrogen rule, the odd molecular weight corresponds to the presence of a single nitrogen atom. msu.edu

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 177. Common fragmentation pathways would include the loss of the methanesulfonyl group (•SO₂CH₃) or alpha-cleavage adjacent to the amine.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula. Using a soft ionization technique like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be the dominant ion observed.

Table 6: Predicted HRMS Data for this compound Adducts

| Adduct Ion | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₇H₁₆NO₂S⁺ | 178.08963 |

| [M+Na]⁺ | C₇H₁₅NNaO₂S⁺ | 200.07157 |

| [M+K]⁺ | C₇H₁₅KNO₂S⁺ | 216.04551 |

Data sourced from predicted values for this compound. uni.lu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.net This technique would provide unequivocal proof of the structure of this compound, including the stereochemistry of the substituents on the cyclohexane ring (i.e., cis or trans isomers) and the conformation of the ring itself (e.g., chair or boat).

While a specific crystal structure for this compound has not been reported in publicly accessible databases, analysis of related cyclohexylamine (B46788) derivatives provides insight into the expected structural features. ornl.govacs.orgresearchgate.net A single-crystal X-ray diffraction experiment on a suitable crystal of the compound would yield detailed information on:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice. ornl.gov

Space Group: The symmetry elements present within the crystal.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the molecule.

Bond Lengths and Angles: Exact measurements of all covalent bonds and the angles between them, confirming the connectivity and geometry.

Intermolecular Interactions: The presence and geometry of hydrogen bonds involving the amine (-NH₂) and sulfonyl (-SO₂) groups, as well as other non-covalent interactions that dictate the crystal packing.

Method Validation and Quality Control in Analytical Chemistry

The validation of an analytical procedure is crucial to ensure that it is fit for its intended purpose. europa.eu For the quantification of this compound, a chromatographic method such as HPLC or Gas Chromatography (GC) would likely be employed. diplomatacomercial.com The validation of such a method would be performed according to the International Council for Harmonisation (ICH) Q2(R2) guideline. europa.eufda.gov

The validation process involves evaluating several key performance characteristics:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by comparing the chromatogram of the analyte with that of blanks and spiked samples. europeanpharmaceuticalreview.com

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of dilutions of a standard solution and performing a linear regression analysis of the concentration versus the instrument response.

Range: The interval between the lowest and highest concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results to the true value. It is often assessed by recovery studies, where a known amount of the analyte is added to a sample matrix and the percentage recovered is calculated.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

Intermediate Precision: Precision within the same laboratory, but with different analysts, on different days, or with different equipment.

Reproducibility: Precision between different laboratories (inter-laboratory studies).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often estimated based on the signal-to-noise ratio, typically 3:1.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. The signal-to-noise ratio for LOQ is commonly 10:1.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Table 2: Typical Validation Parameters for a Quantitative HPLC Method

| Parameter | Assessment Method | Typical Acceptance Criteria |

|---|---|---|

| Specificity | Comparison of analyte peak with potential interferents | Peak purity assessment; no co-elution at the analyte's retention time |

| Linearity | Analysis of 5-6 concentrations; linear regression | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery of spiked analyte at 3 concentration levels | 98-102% recovery |

| Precision (Repeatability) | 6 replicate injections or 3 concentrations in triplicate | Relative Standard Deviation (RSD) ≤ 2% |

| Precision (Intermediate) | Analysis on different days/by different analysts | RSD ≤ 3% |

| LOD | Signal-to-Noise Ratio | S/N ≥ 3 |

| LOQ | Signal-to-Noise Ratio | S/N ≥ 10 |

| Robustness | Deliberate variation of method parameters | RSD of results should remain within acceptable limits |

Quality Control (QC) in analytical chemistry ensures the reliability of testing. diplomatacomercial.com For the analysis of this compound, QC practices would involve the routine analysis of control samples alongside test samples. These controls typically include system suitability checks (e.g., injections to verify resolution, precision, and detector signal), calibration standards, and QC samples at low, medium, and high concentrations to monitor the accuracy and precision of the method over time. rsc.orgcdc.gov Adherence to established quality control standards, such as those from ISO or ASTM, ensures consistent and reliable analytical results. diplomatacomercial.com

Research Avenues and Potential Applications in Drug Discovery and Chemical Biology

Design of Amine-Containing Scaffolds for Target Modulation

The cyclohexylamine (B46788) core of 3-methanesulfonylcyclohexan-1-amine is a prevalent structural motif in numerous pharmaceuticals and biologically active compounds. nih.gov Such amine-containing scaffolds are fundamental building blocks in drug discovery, offering a versatile platform for synthesizing diverse molecular libraries. thieme-connect.comnih.gov The primary amine group provides a key interaction point, capable of forming hydrogen bonds and salt bridges with biological targets like proteins and nucleic acids.

The sp³-rich nature of the cyclohexane (B81311) ring is particularly advantageous in modern drug design. It allows for the creation of three-dimensional structures that can better mimic natural ligands and fit into complex binding pockets, often leading to improved selectivity and reduced off-target effects compared to flat, aromatic systems. The stereochemistry of the amine and sulfone substituents on the cyclohexane ring can be precisely controlled, enabling the synthesis of stereoisomers with distinct biological activities. This stereochemical diversity is crucial for fine-tuning the interaction with chiral biological macromolecules.

The amine group also serves as a synthetic handle for further functionalization. It can be readily acylated, alkylated, or used in reductive amination reactions to attach various pharmacophores or linkers, thereby modulating the compound's pharmacological profile. nih.gov For instance, derivatives of cyclohexylamine have been investigated for their potential as acetylcholinesterase inhibitors and for their antimicrobial and antiproliferative activities. researchgate.net The development of novel synthetic methods to access functionalized cyclohexylamine derivatives continues to be an active area of research. nih.gov

Exploration of Sulfone Bioisosteres in Lead Optimization

The methanesulfonyl group in this compound is a significant feature, as sulfones are recognized as important bioisosteres in medicinal chemistry. drughunter.comnih.gov Bioisosteric replacement is a powerful strategy used to optimize the physicochemical and pharmacokinetic properties of a lead compound, such as its potency, selectivity, solubility, and metabolic stability. drughunter.comnih.gov

The sulfone group is a versatile functional group with a range of applications in drug design. chemrxiv.org It can act as a hydrogen bond acceptor through its two oxygen atoms, potentially forming key interactions within a protein's binding site. nih.gov This ability to participate in hydrogen bonding can be critical for enhancing the binding affinity and selectivity of a drug candidate. Furthermore, the sulfone moiety is generally metabolically stable, which can improve the in vivo half-life of a compound.

Development of Chemical Probes for Biological Systems